An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(9-anthryl)propanoic Acid
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(9-anthryl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Amino-3-(9-anthryl)propanoic acid, a non-canonical amino acid with significant potential in chemical biology and drug discovery. The bulky, fluorescent anthracene moiety makes this amino acid a valuable tool for probing protein structure and function. This document details three primary synthetic routes: the Strecker synthesis, the alkylation of a glycine equivalent, and the Erlenmeyer-Plöchl synthesis. Each method is presented with a thorough discussion of the reaction mechanisms, optimization strategies, and detailed, step-by-step experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this unique amino acid.
Introduction: The Significance of 2-Amino-3-(9-anthryl)propanoic Acid
Unnatural amino acids are crucial tools in modern chemical research, enabling the exploration and manipulation of biological systems in ways not possible with the canonical twenty amino acids. 2-Amino-3-(9-anthryl)propanoic acid is a particularly noteworthy example due to the incorporation of the large, polycyclic aromatic anthracene group. This imparts unique steric and photophysical properties, making it an excellent candidate for use as a fluorescent probe in peptides and proteins, and as a building block for novel therapeutic agents. The synthesis of this compound, however, presents challenges due to the steric hindrance of the anthracene group. This guide provides a detailed exploration of viable synthetic pathways to address these challenges.
Strategic Approaches to Synthesis
The synthesis of 2-Amino-3-(9-anthryl)propanoic acid can be approached from several angles. The core challenge lies in the stereoselective formation of the C-C bond between the anthracene moiety and the α-carbon of the amino acid backbone. This guide will focus on three classical and versatile methods in amino acid synthesis, adapted for this specific target molecule.
Visualizing the Synthetic Pathways
The following diagram illustrates the three main synthetic strategies discussed in this guide.
Caption: Overview of the three main synthetic routes to 2-Amino-3-(9-anthryl)propanoic acid.
Route 1: The Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[1][2] This one-pot, three-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][4]
Mechanism
The reaction proceeds in two main stages:
-
Formation of the α-aminonitrile: 9-Anthraldehyde reacts with ammonia to form an imine. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the α-aminonitrile.[1][4]
-
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, yielding the final amino acid product.[3]
Experimental Protocol (Racemic Synthesis)
Step 1: Synthesis of 2-Amino-2-(9-anthryl)acetonitrile
| Reagent | Molar Eq. | MW | Amount | Moles |
| 9-Anthraldehyde | 1.0 | 206.25 | 10.3 g | 50 mmol |
| Ammonium Chloride | 1.2 | 53.49 | 3.21 g | 60 mmol |
| Sodium Cyanide | 1.2 | 49.01 | 2.94 g | 60 mmol |
| Methanol | - | - | 100 mL | - |
| Water | - | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9-anthraldehyde and ammonium chloride in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the stirred mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude α-aminonitrile in a vacuum oven.
Step 2: Hydrolysis to 2-Amino-3-(9-anthryl)propanoic acid
| Reagent | Molar Eq. | MW | Amount | Moles |
| 2-Amino-2-(9-anthryl)acetonitrile | 1.0 | 246.30 | 12.3 g | 50 mmol |
| Concentrated HCl | - | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend the crude α-aminonitrile in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12 hours. The solid will gradually dissolve.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The amino acid hydrochloride will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold acetone.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (approximately pH 6) with a suitable base (e.g., 1 M NaOH).
-
Collect the precipitated zwitterionic amino acid by filtration, wash with cold water, and dry under vacuum.
Route 2: Alkylation of a Glycine Equivalent
This approach involves the use of a glycine enolate equivalent, which is then alkylated with a suitable 9-anthrylmethyl electrophile. A common strategy employs a Schiff base of a glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, which serves as a chiral nucleophilic glycine equivalent when complexed with a metal like Ni(II).[5][6]
Mechanism
-
Deprotonation: A strong base deprotonates the α-carbon of the glycine Schiff base to form a stabilized enolate.
-
Alkylation: The enolate undergoes a nucleophilic substitution reaction with a 9-anthrylmethyl halide (e.g., 9-(bromomethyl)anthracene).
-
Hydrolysis: The Schiff base and ester protecting groups are removed by acidic hydrolysis to yield the free amino acid.
Experimental Protocol (Asymmetric Synthesis using a Chiral Auxiliary)
Step 1: Synthesis of 9-(Bromomethyl)anthracene
This starting material can be prepared from 9-(hydroxymethyl)anthracene via reaction with a brominating agent such as phosphorus tribromide.
Step 2: Asymmetric Alkylation
| Reagent | Molar Eq. | MW | Amount | Moles |
| Ni(II) complex of (S)-2-[(N'-benzylprolyl)amino]benzophenone and glycine | 1.0 | ~600 | 6.0 g | 10 mmol |
| 9-(Bromomethyl)anthracene | 1.1 | 271.16 | 2.98 g | 11 mmol |
| Potassium Hydroxide | 5.0 | 56.11 | 2.81 g | 50 mmol |
| Tetrabutylammonium Bromide | 0.1 | 322.37 | 0.32 g | 1 mmol |
| Toluene | - | - | 50 mL | - |
| Water | - | - | 50 mL | - |
Procedure:
-
To a two-phase system of toluene and aqueous potassium hydroxide, add the Ni(II) complex of the chiral glycine Schiff base and tetrabutylammonium bromide.
-
Stir the mixture vigorously at room temperature.
-
Add a solution of 9-(bromomethyl)anthracene in toluene dropwise over 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to (S)-2-Amino-3-(9-anthryl)propanoic acid
| Reagent | Molar Eq. | MW | Amount | Moles |
| Alkylated Ni(II) complex | 1.0 | ~792 | 7.92 g | 10 mmol |
| 6 M Hydrochloric Acid | - | - | 50 mL | - |
Procedure:
-
Suspend the alkylated Ni(II) complex in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and extract with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer containing the amino acid hydrochloride is then treated as described in the Strecker synthesis hydrolysis step to isolate the free amino acid.
Route 3: The Erlenmeyer-Plöchl Synthesis
The Erlenmeyer-Plöchl synthesis is a method for preparing α-amino acids from N-acylglycines and aldehydes.[7][8] The reaction proceeds via an azlactone (oxazolone) intermediate.[9]
Mechanism
-
Azlactone Formation: N-acetylglycine or hippuric acid is cyclized in the presence of acetic anhydride to form an azlactone.[10]
-
Condensation: The azlactone, which has an active methylene group, undergoes a Perkin-type condensation with 9-anthraldehyde in the presence of a base (e.g., sodium acetate).[9]
-
Reduction and Hydrolysis: The resulting unsaturated azlactone is then reduced, typically by catalytic hydrogenation, to the saturated N-acyl amino acid, which is subsequently hydrolyzed to the free amino acid.
Experimental Protocol
Step 1: Synthesis of 4-(9-Anthrylmethylene)-2-methyloxazol-5(4H)-one
| Reagent | Molar Eq. | MW | Amount | Moles |
| N-Acetylglycine | 1.0 | 117.10 | 5.86 g | 50 mmol |
| 9-Anthraldehyde | 1.0 | 206.25 | 10.3 g | 50 mmol |
| Sodium Acetate | 1.0 | 82.03 | 4.10 g | 50 mmol |
| Acetic Anhydride | 3.0 | 102.09 | 15.3 mL | 150 mmol |
Procedure:
-
In a round-bottom flask, combine N-acetylglycine, 9-anthraldehyde, and anhydrous sodium acetate.
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture with stirring at 100 °C for 2 hours.
-
Cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Add ethanol to the solidified mass and break it up.
-
Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and then with water. Dry under vacuum.
Step 2: Reduction to N-Acetyl-2-amino-3-(9-anthryl)propanoic acid
| Reagent | Molar Eq. | MW | Amount | Moles |
| Azlactone intermediate | 1.0 | 301.33 | 15.1 g | 50 mmol |
| Sodium Amalgam (2.5%) | - | - | 200 g | - |
| Ethanol (95%) | - | - | 200 mL | - |
| Water | - | - | 50 mL | - |
Procedure:
-
Dissolve the azlactone in a mixture of ethanol and water.
-
Add the sodium amalgam portion-wise to the stirred solution, maintaining the temperature below 40 °C with external cooling.
-
After the addition is complete, continue stirring for 1 hour.
-
Decant the solution from the mercury and acidify with hydrochloric acid.
-
The N-acetyl amino acid will precipitate. Collect the solid by filtration, wash with water, and dry.
Step 3: Hydrolysis to 2-Amino-3-(9-anthryl)propanoic acid
| Reagent | Molar Eq. | MW | Amount | Moles |
| N-Acetyl amino acid | 1.0 | 307.35 | 15.4 g | 50 mmol |
| 3 M Hydrochloric Acid | - | - | 100 mL | - |
Procedure:
-
Reflux the N-acetyl amino acid in 3 M hydrochloric acid for 4 hours.
-
Cool the solution and isolate the amino acid hydrochloride as described previously.
-
Neutralize to obtain the zwitterionic amino acid.
Characterization
The final product, 2-Amino-3-(9-anthryl)propanoic acid, and its intermediates should be characterized by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the anthracene ring (typically in the range of 7.5-8.5 ppm), a signal for the α-proton of the amino acid (around 4.0 ppm), and signals for the β-protons (around 3.5 ppm).
-
¹³C NMR: Expect signals for the aromatic carbons of the anthracene moiety (120-135 ppm), the carboxyl carbon (around 175 ppm), the α-carbon (around 55 ppm), and the β-carbon (around 35 ppm).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino group (N-H stretch), the carboxyl group (O-H and C=O stretches), and the aromatic C-H and C=C bonds.
Conclusion and Future Outlook
This guide has detailed three robust synthetic routes for the preparation of 2-Amino-3-(9-anthryl)propanoic acid. The choice of method will depend on the specific requirements of the researcher, including the need for stereochemical control, available starting materials, and scale of the synthesis. The Strecker synthesis offers a straightforward approach to the racemic product. The alkylation of a chiral glycine equivalent provides an excellent pathway to enantiomerically enriched material. The Erlenmeyer-Plöchl synthesis is a classic and reliable method, also yielding the racemic amino acid. The unique properties of 2-Amino-3-(9-anthryl)propanoic acid will undoubtedly continue to drive interest in its synthesis and application in the fields of chemical biology and medicinal chemistry.
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